4-methanesulfonamidobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methanesulfonamidobenzamide is an organic compound with the molecular formula C8H10N2O3S It is characterized by the presence of a benzamide group substituted with a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonamidobenzamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using hydrogen gas in the presence of a palladium catalyst.
Acylation of Aniline: Aniline is acylated with methanesulfonyl chloride in the presence of a base such as pyridine to form 4-methanesulfonamidoaniline.
Formation of Benzamide: The final step involves the reaction of 4-methanesulfonamidoaniline with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives such as sulfonic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Halogenated benzamides or sulfonamides.
Scientific Research Applications
4-Methanesulfonamidobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its use in the synthesis of polymers and advanced materials with specific properties such as thermal stability and conductivity.
Industry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methanesulfonamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzamide moiety can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonamidobenzamide: Similar structure but with a methyl group instead of a methanesulfonamide group.
4-Aminobenzamide: Lacks the sulfonamide group, making it less polar and less reactive.
4-Nitrobenzamide: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness
4-Methanesulfonamidobenzamide is unique due to the presence of both the methanesulfonamide and benzamide groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
329043-17-6 |
---|---|
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
4-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |
InChI Key |
DVCWUTSWCVQZSC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.